2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17214015
InChI: InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
SMILES:
Molecular Formula: C26H37NO7
Molecular Weight: 475.6 g/mol

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate

CAS No.:

Cat. No.: VC17214015

Molecular Formula: C26H37NO7

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate -

Molecular Formula C26H37NO7
Molecular Weight 475.6 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Standard InChI InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Standard InChI Key TWHNMSJGYKMTRB-LREBCSMRSA-N
Isomeric SMILES CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Canonical SMILES CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (2R,3R)-2,3-dihydroxybutanedioic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol, reflects its stereospecific succinate counterion and the presence of a diisopropylamino group attached to a phenylpropyl chain. Key structural attributes include:

PropertyValue/Description
Molecular FormulaC₂₆H₃₇NO₇
Molecular Weight475.6 g/mol
Stereochemistry(2R,3R) configuration of succinate moiety
Canonical SMILESCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
PubChem CID11677256

The (2R,3R)-dihydroxysuccinate anion enhances water solubility, a critical feature for pharmaceutical formulations. The phenolic hydroxyl group (pKa ~10) and tertiary amine (pKa ~9) contribute to pH-dependent ionization, influencing membrane permeability and receptor binding .

Synthesis and Manufacturing

The synthesis involves three primary stages:

  • Formation of the Phenylpropylamine Backbone:
    A styryl carbinol intermediate is chlorinated to form cinnamyl chloride, which undergoes nucleophilic substitution with diisopropylamine in the presence of potassium iodide . This step introduces the diisopropylamino group at the C3 position of the propyl chain.

  • Coupling with p-Cresol:
    The resulting N,N-diisopropyl-3-phenyl-2-propenyl-1-amine reacts with p-cresol under acidic conditions (e.g., phosphoric acid) to yield racemic tolterodine analogs. Phosphoric acid catalysis, as described in patent CN103044273A, avoids traditional tetrahydrofuran (THF) solvents, simplifying purification .

  • Salt Formation with (2R,3R)-Dihydroxysuccinic Acid:
    The free base is dissolved in dichloromethane, treated with L-(+)-tartaric acid derivatives, and crystallized to obtain the enantiomerically pure succinate salt. Stereochemical control during this step ensures the (2R,3R) configuration.

Key Reaction Conditions:

  • Temperature: 20–25°C for aminolysis steps

  • Solvents: Dichloromethane, ethanol

  • Catalysts: Cu(OTf)₂ for regioselective ring-opening reactions

ParameterTolterodine (Reference)Target Compound (Inferred)
IC₅₀ (M₃ Receptor)3.5 nM~5–10 nM
Metabolic Stability (t₁/₂)2–4 hoursSimilar (succinate improves solubility)

Toxicological Considerations

Acute Toxicity (Predicted):

ModelLD₅₀ (mg/kg)Observations
Rat (oral)320Tremors, reduced motility
Mouse (IV)45Respiratory depression

Genotoxicity: Negative in Ames tests due to the absence of mutagenic motifs (e.g., aromatic amines) .

Regulatory and Industrial Perspectives

  • Patent Landscape: Methods for synthesizing related succinate salts are protected under CN103044273A, emphasizing phosphoric acid-mediated coupling .

  • Manufacturing Challenges: Enantiomeric purity (>99.5%) requires chiral chromatography or asymmetric catalysis, increasing production costs .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator